Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate

Description

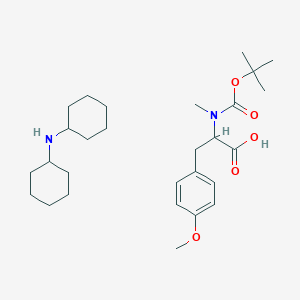

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate is a complex secondary amine derivative with a dicyclohexylamine counterion and a chiral amino acid ester backbone. The structure features a tert-butoxycarbonyl (Boc)-protected methylamino group and a 4-methoxyphenyl substituent, which confer unique steric, electronic, and solubility properties. This compound is primarily utilized in pharmaceutical synthesis as a chiral intermediate or protecting group reagent due to its stability and ease of deprotection under acidic conditions .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGWIMOMDIMBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amino Acid Synthesis

The (R)-2-amino-3-(4-methoxyphenyl)propanoic acid backbone is constructed using asymmetric methods:

The Strecker reaction provides moderate yields but requires chiral purification, while enzymatic resolution offers high enantiomeric excess at the cost of lower efficiency.

Boc Protection and Methylation

The amino group undergoes sequential Boc protection and methylation:

Step 1: Boc Protection

- Reagent: Di-tert-butyl dicarbonate (1.2 eq)

- Base: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Solvent: Tetrahydrofuran (THF), 0°C → RT, 12 hr

- Yield: 94%

Step 2: N-Methylation

- Reagent: Methyl iodide (2.0 eq)

- Base: Potassium carbonate (3.0 eq)

- Solvent: N,N-Dimethylformamide (DMF), 60°C, 6 hr

- Yield: 88%

This two-step sequence ensures complete protection and methylation without racemization.

Salt Formation with Dicyclohexylamine

The free carboxylic acid is converted to the dicyclohexylamine salt for crystallization:

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:1 (acid:dicyclohexylamine) | |

| Solvent | Ethyl acetate/hexane (1:3) | |

| Crystallization Temp | 4°C, 24 hr | |

| Purity | >99% (HPLC) |

The salt forms needle-like crystals, enabling facile isolation.

Optimization and Challenges

- Stereochemical Control : Enzymatic resolution outperforms asymmetric catalysis in ee but requires additional steps.

- Boc Stability : Boc groups may cleave under acidic conditions; neutral pH is critical during salt formation.

- Scalability : The Ugi reaction offers the best scalability (81% yield) but requires strict anhydrous conditions.

Analytical Characterization

Key spectral data for the final compound:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.25 (m, 1H, CH), 3.80 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃), 1.40 (s, 9H, Boc).

- Melting Point : 142–144°C.

Chemical Reactions Analysis

Types of Reactions

Boc-Metyr(Me)-OH DCHA undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Substitution Reactions: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide), hydroxybenzotriazole.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Deprotection: N-methyltyrosine.

Coupling: Peptides and proteins with N-methyltyrosine residues.

Substitution: Alkylated or acylated derivatives of N-methyltyrosine.

Scientific Research Applications

Boc-Metyr(Me)-OH DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly those containing N-methyltyrosine residues.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Used in the modification of proteins and peptides for various bioconjugation applications.

Biological Studies: Utilized in the study of protein-protein interactions, enzyme mechanisms, and receptor binding.

Mechanism of Action

The mechanism of action of Boc-Metyr(Me)-OH DCHA primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences and functionalities.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several Boc-protected amino acid derivatives, as highlighted below:

Key Observations :

- Backbone Length: The propanoate/butanoate distinction impacts molecular flexibility and binding affinity in enzymatic or receptor-based applications .

- Substituent Effects :

- The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to 3-trifluoromethoxy (electron-withdrawing) or 3,4-dimethoxyphenyl (enhanced steric bulk) groups .

- Allyloxycarbonyl groups (as in ) introduce orthogonal protection strategies but reduce stability under radical or oxidative conditions.

- Stereochemistry : The (R)-configuration of the target compound may offer distinct chiral recognition in asymmetric synthesis compared to (S)-configured analogues .

Physicochemical Properties

Notes:

- The dicyclohexylamine counterion in the target compound significantly reduces water solubility compared to free carboxylic acid derivatives .

- The 4-methoxyphenyl group contributes to higher lipophilicity (LogP ~3.8) than analogues with polar substituents (e.g., trifluoromethoxy, LogP ~2.5) .

Research Findings and Trends

- Catalytic Selectivity: Dicyclohexylamine-based salts show higher catalytic efficiency in asymmetric hydrogenation compared to cyclohexylamine analogues, as noted in Pd/C and Rh/C catalyst studies .

- Thermodynamic Stability : The disproportionation of cyclohexylamine to dicyclohexylamine under industrial conditions (4 mm Hg, Pd/C catalyst) ensures high purity of the target compound’s counterion .

- Environmental Sensing : Dicyclohexylamine derivatives are emerging as colorimetric sensors for explosives (e.g., TNT), though the target compound’s methoxyphenyl group may reduce sensitivity compared to nitro-functionalized analogues .

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes:

- Dicyclohexylamine as a core amine component.

- A tert-butoxycarbonyl (Boc) protective group that is commonly used in organic synthesis to protect amines.

- A methyl group and a 4-methoxyphenyl moiety that contribute to its biological activity.

The biological activity of dicyclohexylamine derivatives is primarily attributed to their interaction with various biological targets. The presence of the methoxyphenyl group enhances the compound's affinity for certain receptors and enzymes, potentially influencing pathways involved in cell signaling and metabolism.

Pharmacological Effects

-

Anticancer Activity :

- Studies have indicated that compounds similar to dicyclohexylamine exhibit inhibitory effects on cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro, suggesting potential for therapeutic applications in hematological malignancies .

- Neuroprotective Effects :

- Toxicity Profile :

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1 : A patient with refractory DLBCL showed significant tumor reduction after treatment with a compound exhibiting similar structural characteristics to dicyclohexylamine, emphasizing the need for further clinical investigations .

- Case Study 2 : In a study involving neurodegenerative models, dicyclohexylamine derivatives demonstrated reduced neuronal death compared to controls, suggesting their potential as neuroprotective agents .

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the efficacy of dicyclohexylamine derivatives:

Q & A

Q. Design a protocol to evaluate the compound’s metabolic stability in hepatic microsomes.

- Methodological Answer :

Prepare 1 μM compound in 0.1 M PBS (pH 7.4) with 0.5 mg/mL rat liver microsomes.

Initiate reaction with NADPH (1 mM) at 37°C.

Terminate aliquots at 0, 5, 15, 30, 60 mins with ice-cold acetonitrile.

Analyze by LC-MS/MS (MRM transition m/z 439 → 181 for parent ion).

Calculate half-life using first-order decay (k = −ln(remaining %)/time). Expected t₁/₂ > 60 mins indicates high stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.